azocan-1-yl-(2-ethyl-1H-imidazol-5-yl)methanone
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Overview
Description
Azocan-1-yl-(2-ethyl-1H-imidazol-5-yl)methanone is a chemical compound that has been used in scientific research for various purposes. This compound is also known as AZI and has been synthesized using different methods.
Scientific Research Applications
AZI has been used in scientific research for various purposes. One of the main applications of AZI is as a chemical probe for studying protein-protein interactions. AZI can be used to selectively label proteins in living cells and then covalently crosslink them to their interacting partners. This technique can be used to identify and study the interactions between different proteins in various cellular processes.
Mechanism of Action
The mechanism of action of AZI involves the covalent crosslinking of proteins. AZI contains a diazirine moiety that upon exposure to UV light, generates a highly reactive carbene intermediate. This carbene intermediate can then react with nearby amino acid residues in proteins, resulting in a covalent bond between the two proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZI are dependent on the proteins that are crosslinked. AZI has been shown to crosslink various proteins involved in cellular processes such as signal transduction, gene expression, and protein degradation. These crosslinks can result in the inhibition or activation of the proteins involved, leading to changes in cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AZI in lab experiments is its selectivity for crosslinking proteins. AZI can be used to selectively label and crosslink proteins in living cells, allowing for the identification and study of protein-protein interactions. However, one of the limitations of using AZI is its potential for non-specific crosslinking. The carbene intermediate generated by AZI can react with nearby amino acid residues, resulting in non-specific crosslinking.
Future Directions
There are several future directions for the use of AZI in scientific research. One direction is the development of new methods for the selective labeling and crosslinking of proteins. Another direction is the identification and study of new protein-protein interactions using AZI. Additionally, the use of AZI in the study of protein dynamics and conformational changes is an area of future research. Finally, the development of new chemical probes based on AZI for the study of other cellular processes is an area of future research.
Conclusion:
In conclusion, AZI is a chemical compound that has been used in scientific research for various purposes. Its selective labeling and crosslinking of proteins have made it a useful tool for the study of protein-protein interactions. However, its potential for non-specific crosslinking is a limitation that needs to be addressed. Future research directions for AZI include the development of new methods for the selective labeling and crosslinking of proteins, the identification and study of new protein-protein interactions, and the use of AZI in the study of protein dynamics and conformational changes.
Synthesis Methods
AZI can be synthesized using different methods. One of the common methods is by reacting 2-ethyl-4-methylimidazole with 1,4-dichlorobutane in the presence of a base. The resulting product is then reacted with hydroxylamine to yield AZI. Another method involves reacting 2-ethylimidazole with 1,4-dichlorobutane in the presence of a base, followed by reaction with hydroxylamine to yield AZI.
properties
IUPAC Name |
azocan-1-yl-(2-ethyl-1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-12-14-10-11(15-12)13(17)16-8-6-4-3-5-7-9-16/h10H,2-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLTYVUJMQMNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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